5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one
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Overview
Description
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one is a heterocyclic compound that contains a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one can be achieved through multi-component reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile in the presence of an ionic liquid such as [bmim]BF4 at elevated temperatures . Another approach involves the use of a Knoevenagel condensation followed by cyclization under refluxing conditions with methanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes.
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones: These compounds share a similar pyrano[3,2-c]pyridine core and exhibit comparable biological activities.
Spiro[indoline-3,4’-pyrano[3,2-c]pyridine]-2,5’(6’H)-diones: These compounds also contain a spiro linkage and are used in similar research applications.
Uniqueness
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one is unique due to its specific structural features, including the methoxy group and the spiro linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-methoxyspiro[3H-pyrano[3,2-c]pyridine-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16N2O3/c1-17-12-11-9(16)8-13(3-6-14-7-4-13)18-10(11)2-5-15-12/h2,5,14H,3-4,6-8H2,1H3 |
InChI Key |
XOYJRZSFLOPBOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C(=O)CC3(O2)CCNCC3 |
Origin of Product |
United States |
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